molecular formula C17H13FN2O2S B2889828 (5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one CAS No. 347371-08-8

(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B2889828
CAS No.: 347371-08-8
M. Wt: 328.36
InChI Key: GRMRYUAXOXRQJX-DHDCSXOGSA-N
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Description

Historical Context and Development of 2-Thioxoimidazolidin-4-one Derivatives

The 2-thioxoimidazolidin-4-one scaffold traces its origins to rhodanine, a sulfur-containing heterocycle first synthesized in 1877 by Marceli Nencki via the reaction of ammonium thiocyanate and chloroacetic acid. Early derivatives were explored for antimicrobial and antithyroid properties, but the discovery of their role as ecto-5′-nucleotidase (h-e5′NT) inhibitors in the 21st century marked a pivotal shift toward targeted therapeutic applications. The introduction of arylidene substituents at the 5-position, as seen in This compound , emerged from efforts to enhance binding affinity and selectivity. Fluorine substitution at the benzyl position, in particular, was hypothesized to improve metabolic stability and electronic interactions with enzymatic targets.

Academic Significance in Medicinal Chemistry

This compound’s academic value lies in its dual functionality: the thioxoimidazolidin core acts as a hydrogen-bond acceptor, while the fluorobenzyloxy-benzylidene moiety introduces steric and electronic modulation. Studies demonstrate its efficacy in inhibiting h-e5′NT, an enzyme overexpressed in hypoxic tumors, by competing with adenosine monophosphate (AMP) at the active site. Molecular docking simulations reveal that the fluorobenzyl group engages in hydrophobic interactions with Phe417 and Tyr472 residues, stabilizing the enzyme-inhibitor complex. Additionally, derivatives of this scaffold have shown nanomolar IC~50~ values against HepG2 liver cancer cells, with compound 4 (a structural analog) achieving an IC~50~ of 0.017 µM, surpassing reference drugs like 5-fluorouracil.

Recent Advances in Structure-Based Research

Recent synthetic innovations include one-pot Knoevenagel condensations under green chemistry conditions, utilizing fruit-derived catalysts to achieve yields exceeding 80%. Density functional theory (DFT) analyses of This compound highlight a HOMO-LUMO gap of 3.2 eV, indicating moderate reactivity favorable for selective interactions. X-ray crystallography of related analogs confirms a planar benzylidene group, which facilitates π-π stacking with aromatic residues in target proteins. Modifications at the 3-position, such as methyl substitution, have been shown to reduce off-target effects while maintaining potency.

Position within Contemporary 5-Arylidene-2-thioxoimidazolidin-4-one Literature

Among 5-arylidene-2-thioxoimidazolidin-4-ones, this compound occupies a niche as a fluorine-containing derivative with optimized pharmacokinetic properties. Comparative studies with chlorobenzyl analogs (e.g., 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone) reveal that fluorine substitution enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In anticancer assays, fluorinated derivatives exhibit superior induction of apoptosis in HepG2 cells (19.35-fold increase) compared to chlorinated counterparts, attributed to enhanced mitochondrial membrane depolarization and caspase-3 activation.

Properties

IUPAC Name

(5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c18-13-5-1-12(2-6-13)10-22-14-7-3-11(4-8-14)9-15-16(21)20-17(23)19-15/h1-9H,10H2,(H2,19,20,21,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMRYUAXOXRQJX-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thioxoimidazolidinone core, which can be synthesized from the reaction of an appropriate amine with carbon disulfide and an alkylating agent. The benzylidene group is then introduced through a condensation reaction with 4-[(4-fluorobenzyl)oxy]benzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.

    Substitution: The fluorobenzyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzylidene Moiety

a) Halogenated Derivatives
  • (5Z)-5-(4-Fluorobenzylidene)-2-thioxoimidazolidin-4-one (2k) :

    • Exhibits a para-fluorine atom directly on the benzylidene ring.
    • $ ^1H $-NMR (DMSO-$ d_6 $): δ 6.43 (s, =CH), 7.21–7.27 (m, Ar-H), 7.81–7.86 (m, Ar-H) .
    • Higher melting point (>260°C) suggests strong crystallinity due to fluorine’s electronegativity.
  • (5Z)-5-(4-Chloro-benzylidene)-4-thioxo-imidazolidin-2-one :

    • Chlorine’s larger atomic radius may increase steric hindrance, reducing solubility but enhancing hydrophobic interactions. Synthesized via similar methods in 66% yield .
b) Alkoxy and Aryloxy Derivatives
  • (E)-3-((4-((3-Methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one (4g): Methoxy group at the meta position confers selective inhibition of human ecto-5′-nucleotidase (IC$ _{50} $: 0.23 ± 0.08 μM) vs. non-selective analogs like 4b and 4e .
  • TPA-2TH [(Z)-5-(4-(Diphenylamino)benzylidene)-2-thioxoimidazolidin-4-one]: Triphenylamine substituent enables fluorescence, with applications in Hg$ ^{2+} $ sensing. Contrasts with the target compound’s lack of push-pull electronic effects .

Core Heterocycle Modifications

  • Thiazol-4-one Analogs: (Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one derivatives replace the imidazolidinone core with a thiazole ring. This enhances aromaticity, altering electronic properties and bioactivity. MIC$ _{50} $ values for antimicrobial activity are determined via OriginPro software .
  • Thiazolidinone Derivatives: (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (3) shows distinct $ ^{13}C $-NMR shifts (e.g., δ 167.1, 172.5 for carbonyl groups) compared to imidazolidinone analogs .

Biological Activity

(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is a compound belonging to the class of 2-thioxoimidazolidin-4-one derivatives, which have garnered attention for their diverse biological activities, including anticancer and antibacterial properties. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a thioxoimidazolidin core, which is essential for its biological activity. The presence of the fluorobenzyl moiety enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of 2-thioxoimidazolidin-4-one derivatives, including the compound .

  • Cytotoxicity Against HepG2 Cells :
    • The compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.017 µM, outperforming standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) .
    • Mechanism of Action : The compound induces apoptosis by modulating key apoptotic pathways. It enhances the expression of pro-apoptotic genes such as p53, PUMA, and Caspases 3, 8, and 9 while inhibiting the anti-apoptotic Bcl-2 gene . Additionally, it affects the PI3K/AKT signaling pathway, which is crucial in cancer cell survival and proliferation.
  • In Vivo Studies :
    • In animal models, treatment with this compound led to increased antioxidant levels and improved biochemical parameters in SEC-carcinoma-bearing mice, suggesting a protective effect on liver function .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated:

  • Inhibition of Bacterial Growth :
    • Compounds with similar structural features demonstrated significant antibacterial effects against various strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL .
    • The structure-activity relationship indicates that modifications at the thioxoimidazolidin ring enhance antibacterial efficacy.

Summary of Key Studies

StudyCompoundIC50 (µM)TargetFindings
Compound 40.017HepG2 CellsInduces apoptosis; modulates PI3K/AKT pathway
C5 & C6≤31.25Staphylococcus aureusSignificant antibacterial activity; biofilm inhibition

Case Studies

  • Cytotoxic Mechanism Exploration :
    • A study evaluated the apoptotic effects of various derivatives on HepG2 cells and established that compound 4 significantly arrested the cell cycle at the G2/M phase, leading to increased apoptosis rates .
  • Antibacterial Efficacy :
    • Research on hydantoin derivatives indicated that compounds structurally similar to this compound exhibited promising antibacterial properties against resistant bacterial strains .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
CatalystTriethylamine in DMF85% → 92%
Reaction Time6 hours (reflux)75% → 88%
PurificationColumn chromatography (EtOAc/Hex)Purity >98%

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm the Z-configuration of the benzylidene group and substitution patterns. For example, the 4-fluorobenzyl proton resonates at δ 7.2–7.4 ppm .
  • IR Spectroscopy: A strong absorption band at ~1680 cm⁻¹ confirms the thioxo (C=S) group .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95%) and identifies by-products .

Basic: How is the compound screened for preliminary biological activity?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion or microdilution methods against S. aureus and E. coli (MIC values typically 8–32 µg/mL) .
  • Anticancer Screening: MTT assay on cancer cell lines (e.g., MCF-7, IC50 ~10–50 µM) .
  • Antioxidant Activity: DPPH radical scavenging (IC50 ~20–40 µM) .

Advanced: How do substituent modifications influence the compound’s biological activity?

Methodological Answer:
A structure-activity relationship (SAR) study can be designed by systematically varying substituents:

  • Fluorine Position: 4-Fluorobenzyl groups enhance lipophilicity and membrane permeability compared to 2- or 3-fluoro analogs, improving antimicrobial activity .
  • Benzylidene vs. Alkylidene: Aromatic substituents (e.g., 4-methoxybenzylidene) increase π-π stacking interactions with enzyme targets, boosting anticancer activity .

Q. Table 2: SAR of Key Substituents

SubstituentBiological Activity (IC50/MIC)Mechanism InsightReference
4-FluorobenzylMIC = 8 µg/mL (E. coli)Enhanced membrane targeting
4-MethoxybenzylideneIC50 = 12 µM (MCF-7)DNA intercalation
2-Thioxo vs. 2-Oxo10-fold higher activityThioxo improves H-bonding

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • Enzyme Inhibition: Molecular docking reveals strong binding to E. coli dihydrofolate reductase (DHFR) via hydrogen bonds with Thr121 and hydrophobic interactions with the 4-fluorobenzyl group .
  • Reactive Oxygen Species (ROS) Scavenging: The thioxoimidazolidinone core donates electrons to neutralize free radicals .
  • Cytotoxicity: Flow cytometry shows apoptosis induction in cancer cells via caspase-3 activation .

Advanced: How can stability under physiological conditions be assessed?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. Stability is optimal at pH 7.4 (t1/2 > 24 hours) .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C, confirming suitability for oral formulations .

Advanced: How does this compound compare to structurally similar analogs?

Methodological Answer:
A comparative analysis of analogs highlights:

  • Lipophilicity: The 4-fluorobenzyloxy group increases logP by 0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Bioactivity: Substitution at the 3-position (e.g., hydroxyphenyl vs. methoxyphenyl) modulates selectivity for bacterial vs. mammalian enzymes .

Q. Table 3: Comparative Analysis with Analogs

Analog StructureKey FeatureBioactivity (vs. Target)Reference
4-Hydroxyphenyl at C3Higher solubilityMIC = 16 µg/mL
4-OctyloxybenzylideneEnhanced lipophilicityIC50 = 8 µM (HeLa)

Advanced: How can synthetic scalability challenges be addressed for industrial collaboration?

Methodological Answer:

  • Continuous Flow Reactors: Reduce reaction time from 6 hours to 30 minutes while maintaining >90% yield .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent, without compromising yield .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:
Discrepancies in IC50 values (e.g., 10 vs. 50 µM for MCF-7) may arise from:

  • Assay Conditions: Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
  • Cell Line Heterogeneity: Use standardized cell lines (e.g., ATCC) and replicate assays in triplicate .

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